molecular formula C21H19ClN4OS B2640915 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-50-1

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2640915
CAS No.: 851969-50-1
M. Wt: 410.92
InChI Key: APBNOQZFBIWGQP-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of structural motifs, including a chlorophenyl group, a dihydroisoquinoline moiety, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core . This reaction involves the cyclization of phenylethanol derivatives with nitriles in the presence of a Lewis acid such as trifluoromethanesulfonic anhydride.

The thiazolotriazole core can be synthesized through a series of cyclization reactions involving thioamides and hydrazines. The final step involves the coupling of the chlorophenyl group with the dihydroisoquinoline-thiazolotriazole intermediate under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to modify the thiazolotriazole core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinoline derivatives, while nucleophilic substitution of the chlorophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is the combination of its structural motifs, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBNOQZFBIWGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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